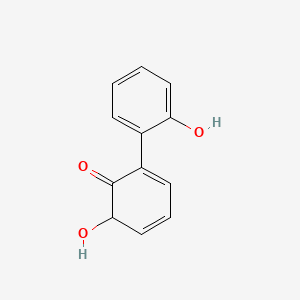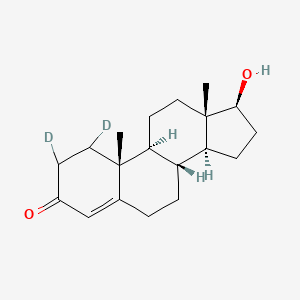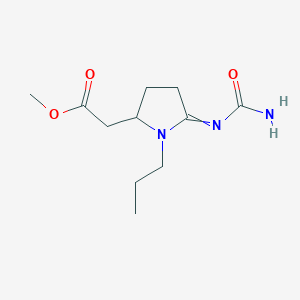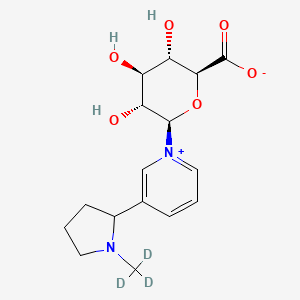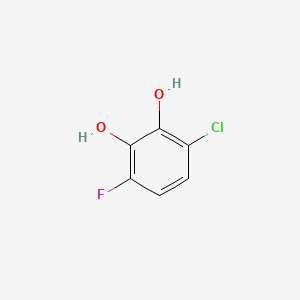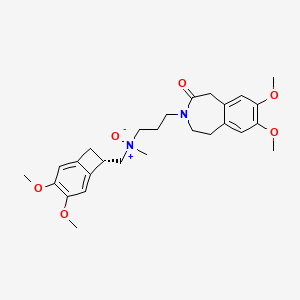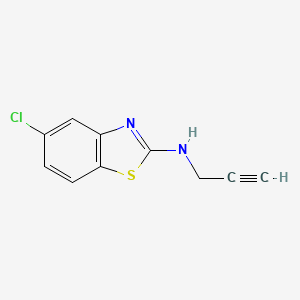
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorine atom at the 5th position, a prop-2-ynyl group attached to the nitrogen atom, and an amine group at the 2nd position of the benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the reaction of 5-chloro-2-aminobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product with good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, resulting in the formation of oxidized or reduced products.
Cyclization Reactions: The presence of the prop-2-ynyl group allows for cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation or reduction reactions can produce oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new agrochemicals, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of 5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-N-ethyl-1,3-benzothiazol-2-amine: Similar structure but with an ethyl group instead of a prop-2-ynyl group.
2-aminobenzothiazole derivatives: These compounds share the benzothiazole core structure and exhibit a wide range of biological activities.
Uniqueness
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature allows for unique interactions in chemical reactions and biological systems, distinguishing it from other benzothiazole derivatives.
Propriétés
Formule moléculaire |
C10H7ClN2S |
|---|---|
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
5-chloro-N-prop-2-ynyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H7ClN2S/c1-2-5-12-10-13-8-6-7(11)3-4-9(8)14-10/h1,3-4,6H,5H2,(H,12,13) |
Clé InChI |
ROVYSKDOJXPELT-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC1=NC2=C(S1)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


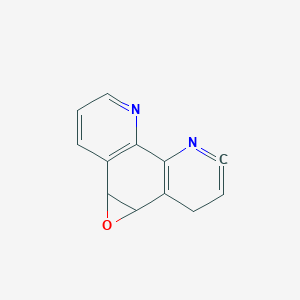
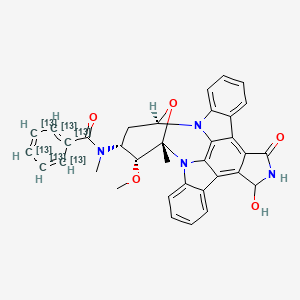
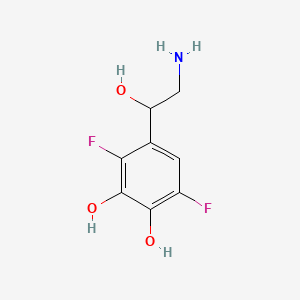

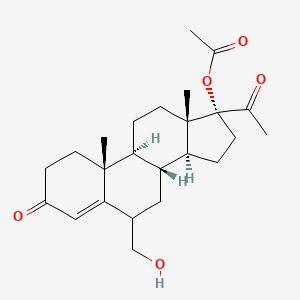
![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
